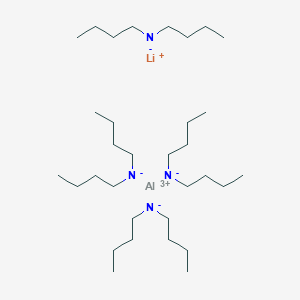

Aluminum;lithium;dibutylazanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminum-lithium alloys are a set of alloys of aluminum and lithium, often also including copper and zirconium . Since lithium is the least dense elemental metal, these alloys are significantly less dense than aluminum . The development of aluminum alloys with lithium additives has been analyzed since the 1960s until present . A detailed description of alloys of the Al–Mg–Li and Al–Cu–Li systems is presented, their advantages, disadvantages, and prospects of application are analyzed .

Synthesis Analysis

Lithium/aluminum layered double hydroxides (Li/Al-LDHs) were synthesized via a facile hydrothermal route, using lithium and aluminum chloride mixed solutions with various molar ratios (Li + /Al 3+ = 2, 3, 4, 5) as precursors and urea as a precipitating agent .Molecular Structure Analysis

A molecular dynamics analysis of DALH-Cl has been performed within the developed model. The structural characteristics of three atomic pairs in metallic layers of DALH-Cl and the probability density distribution of atoms in the direction perpendicular to these layers have been calculated .Chemical Reactions Analysis

A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow. The reactor readily accommodates strong hydrogen gas evolution .Physical And Chemical Properties Analysis

Lithium is a reactive metal though considerably less so than other alkali metals. A freshly cut surface of lithium metal has a silvery luster. At room temperature in dry air with a relative humidity of less than 1%, the surface remains shiny for several days .Wissenschaftliche Forschungsanwendungen

Aircraft and Space Technology

Aluminum-Lithium alloys are crucial in the development of new models of competitive aviation and space technology . The addition of lithium to aluminum alloys decreases their density and increases the modulus of elasticity, providing a significant structural weight reduction compared to traditional aluminum alloys . This results in fuel savings, increased flight range, and increased number of passengers and volume of payload .

High Strength Applications

Aluminum-Lithium alloys have high strength, making them suitable for applications that require materials with high strength .

Corrosion Resistance Applications

These alloys have good corrosion resistance, making them ideal for applications that require materials with high corrosion resistance .

Weldability

Aluminum-Lithium alloys have good weldability, making them suitable for applications that require materials with good weldability .

Density Reduction

The addition of lithium to aluminum alloys lowers the density and increases the modulus of elasticity, providing significant structural weight reduction compared to non-lithium aluminum alloys . This makes them ideal for applications that require materials with reduced density .

All Solid-State Lithium Batteries

Aluminum-Lithium alloys can be used in all solid-state lithium batteries (ASSLBs). ASSLBs overcome the safety concerns associated with traditional lithium-ion batteries and ensure the safe utilization of high-energy-density electrodes, particularly Li metal anodes with ultrahigh specific capacities .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of Aluminum-Lithium-Dibutylazanide are aluminium (Al) current collectors and lithium (Li) ions . In the context of lithium metal batteries, aluminium acts as the current collector, while lithium ions are the charge carriers .

Mode of Action

Aluminum-Lithium-Dibutylazanide interacts with its targets through a process known as solvation and tethering . This involves the use of di-coordination-strength anions to impede the corrosion of the aluminium current collector by lithium bis(fluorosulfonyl)imide (LiFSI) . The weakly coordinated anion (FSI−) exerts high ionic transport kinetics, while the strongly coordinated anion (nitride, NO3−) stabilizes the Al foil surface .

Biochemical Pathways

The biochemical pathways affected by Aluminum-Lithium-Dibutylazanide primarily involve ionic transport kinetics and the stabilization of the Al foil surface . These processes are crucial for the efficient operation of lithium metal batteries .

Result of Action

The result of Aluminum-Lithium-Dibutylazanide’s action is the impedance of corrosion on the aluminium current collector and the enhancement of ionic transport kinetics . This leads to improved performance and longevity of lithium metal batteries .

Action Environment

The action, efficacy, and stability of Aluminum-Lithium-Dibutylazanide can be influenced by various environmental factors. For instance, in the context of lithium metal batteries, factors such as temperature, humidity, and the presence of other ions can affect the compound’s action .

Eigenschaften

IUPAC Name |

aluminum;lithium;dibutylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVOXPIPNIBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

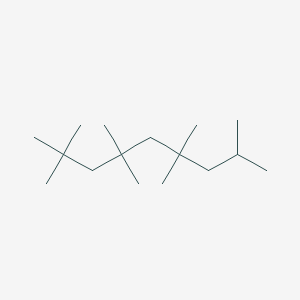

[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72AlLiN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum;lithium;dibutylazanide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)